N-(3-bromobenzyl)isobutyramide
Description
Significance of Amide Functional Groups in Organic Synthesis and Chemical Biology
The amide functional group is one of the most important and stable functional groups in organic chemistry and biochemistry. fiveable.meorganicchemexplained.com Amide bonds, also known as peptide bonds in a biological context, form the backbone of proteins, linking amino acids together in complex chains that are fundamental to life. organicchemexplained.comsolubilityofthings.com This inherent stability makes amides crucial building blocks in a vast array of biological molecules and synthetic compounds. solubilityofthings.com
In organic synthesis, amides are valued for their relative stability and are often used as key intermediates in the creation of more complex molecules. solubilityofthings.com They are less reactive than other carboxylic acid derivatives like esters, which allows for controlled chemical transformations. diplomatacomercial.com The synthesis of amides itself is a cornerstone of organic chemistry, with numerous methods developed for their formation, ranging from classical reactions involving activated carboxylic acids to more modern metal-catalyzed processes. pulsus.compulsus.com
Furthermore, the amide group is a common feature in many pharmaceutical drugs due to its ability to form strong hydrogen bonds, which influences a molecule's solubility, bioavailability, and interaction with biological targets. diplomatacomercial.comnih.gov The unique electronic and structural properties of amides, including their resonance stabilization and defined geometry, make them vital in drug design and the development of new therapeutic agents. fiveable.mefiveable.me The practice of replacing amide groups with bioisosteres—other functional groups with similar physical or chemical properties—is a widely used strategy in medicinal chemistry to enhance a drug's potency, selectivity, and pharmacokinetic profile. nih.govacs.orgnih.gov
Overview of Brominated Benzyl (B1604629) Amides in Academic Studies
Brominated benzyl amides, the broader class to which N-(3-bromobenzyl)isobutyramide belongs, are frequently utilized in various fields of chemical research. The presence of a bromine atom on the benzyl ring offers a versatile handle for further chemical modifications, making these compounds valuable synthetic intermediates.
One of the primary applications is in cross-coupling reactions, a powerful tool for forming carbon-carbon and carbon-heteroatom bonds. For instance, bromobenzylacetamide derivatives have been used as coupling partners in palladium-catalyzed direct arylation reactions to synthesize biaryl derivatives, which are common structures in pharmaceuticals and materials science. thieme-connect.com The bromine atom's position on the aromatic ring can influence the reactivity and outcome of these reactions.
In medicinal chemistry, the incorporation of bromine into a molecule can significantly alter its biological activity. Studies on N-benzyl amides containing halogen atoms (including bromine) have explored their potential as anticancer and antibacterial agents. nih.gov For example, research on salinomycin (B1681400) N-benzyl amides revealed that derivatives with halogen substituents exhibited potent anticancer activity. nih.gov Similarly, replacing a chlorobenzoyl group with a bromobenzyl moiety in derivatives of the anti-inflammatory drug indomethacin (B1671933) resulted in compounds that retained potent and selective COX-2 inhibitory activity. researchgate.net
Furthermore, brominated compounds are investigated for their reaction mechanisms. Studies have explored the oxidative debenzylation of N-benzyl amides using alkali metal bromides, a process that involves the generation of bromo radicals. organic-chemistry.org The oxidation of amines by bromine has also been a subject of mechanistic studies, highlighting the role of the aromatic substituents on the reaction rates. cdnsciencepub.com
Research Gaps and Future Directions for this compound
The most significant research gap concerning this compound is the lack of dedicated studies on its synthesis, reactivity, and potential applications. While the synthesis of similar N-bromobenzylacetamide derivatives has been documented, a detailed investigation into the optimal synthesis of this compound itself is not widely reported. thieme-connect.com
Future research could focus on several promising directions:
Synthetic Methodology: Developing and optimizing efficient, sustainable, and atom-economical synthetic routes to this compound and related compounds. This could involve exploring novel catalysts or reaction conditions. pulsus.com
Medicinal Chemistry: Given that structurally related brominated benzyl amides have shown biological activity, this compound could be screened as a potential therapeutic agent. nih.govresearchgate.net Its structure could serve as a scaffold for creating a library of new compounds for testing against various biological targets, such as kinases or enzymes like urease. vulcanchem.comnih.gov
Materials Science: The compound could be explored as a building block or precursor for functional materials. The presence of the bromo-benzyl group allows for polymerization or incorporation into larger molecular architectures through cross-coupling reactions. thieme-connect.com
Mechanistic Studies: As a well-defined, yet unstudied molecule, it could serve as a model substrate to investigate reaction mechanisms, such as palladium-catalyzed C-H functionalization or other transformations involving the C-Br bond. whiterose.ac.uk
In essence, while this compound is currently an under-explored molecule, its chemical structure places it at the crossroads of several important areas of chemical research. Future investigations into its properties and reactivity could yield valuable insights and applications.
Structure
3D Structure
Properties
IUPAC Name |
N-[(3-bromophenyl)methyl]-2-methylpropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO/c1-8(2)11(14)13-7-9-4-3-5-10(12)6-9/h3-6,8H,7H2,1-2H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOEJWEMTESMYAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NCC1=CC(=CC=C1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategies for N 3 Bromobenzyl Isobutyramide and Its Derivatives
Direct Amidation Approaches
Direct amidation involves the coupling of an amine with a carboxylic acid or its activated derivative. This is the most traditional and straightforward route to amide bond formation.
Synthesis from 3-bromobenzylamine (B82478) and Acyl Chlorides
The reaction between an amine and an acyl chloride is a classic and highly efficient method for preparing amides, often referred to as the Schotten-Baumann reaction. The synthesis of N-(3-bromobenzyl)isobutyramide is readily achieved by reacting 3-bromobenzylamine with isobutyryl chloride.
The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of 3-bromobenzylamine attacks the electrophilic carbonyl carbon of isobutyryl chloride. This forms a tetrahedral intermediate, which then collapses, expelling the chloride ion as a leaving group. A base, typically a tertiary amine like triethylamine (B128534) or pyridine, is added to neutralize the hydrogen chloride (HCl) byproduct, preventing the protonation of the starting amine and driving the reaction to completion.
General Reaction Scheme:
| Reactant 1 | Reactant 2 | Base | Solvent | Product | Byproduct |
| 3-bromobenzylamine | Isobutyryl chloride | Triethylamine | Dichloromethane (DCM) | This compound | Triethylamine hydrochloride |
| 3-bromobenzylamine | Isobutyryl chloride | Pyridine | Tetrahydrofuran (THF) | This compound | Pyridinium chloride |
This method is highly effective due to the high reactivity of isobutyryl chloride. nbinno.comnih.gov However, this reactivity also necessitates careful handling, as acyl chlorides are sensitive to moisture and react violently with water and other nucleophiles. nih.govwestliberty.edu
Exploration of Alternative Acylating Agents for Isobutyramide (B147143) Formation
While acyl chlorides are highly effective, their high reactivity and the generation of corrosive HCl can be disadvantageous. Several alternative acylating agents can be employed for the synthesis of isobutyramides. nih.gov
Isobutyric Anhydride (B1165640): Isobutyric anhydride is a less reactive and less hazardous alternative to isobutyryl chloride. The reaction with 3-bromobenzylamine yields the desired amide along with isobutyric acid as a byproduct, which is less corrosive than HCl. The reaction may require heating or a catalyst to proceed at a reasonable rate.
Mixed Anhydrides: Mixed anhydrides are versatile intermediates that offer a balance of reactivity and selectivity. nih.govhighfine.com They can be prepared in situ from isobutyric acid and a chloroformate, such as isobutyl chloroformate, in the presence of a base like N-methylmorpholine (NMM). thieme-connect.de The resulting mixed anhydride is then reacted with 3-bromobenzylamine. This method is particularly useful in peptide synthesis and is known for proceeding under mild conditions with high yields. highfine.comthieme-connect.de
Coupling Reagents: Carboxylic acids can be activated directly using coupling reagents. Reagents like N,N'-dicyclohexylcarbodiimide (DCC) activate the carboxyl group of isobutyric acid, allowing it to be attacked by the amine. libretexts.org This process forms a stable dicyclohexylurea (DCU) byproduct that precipitates from the reaction mixture. This method avoids the need to first convert the carboxylic acid to a more reactive derivative.
Decarboxylative Coupling: Modern methods include decarboxylative coupling reactions, where carboxylic acids and isocyanates or isocyanides can be coupled to form amides. nih.govacs.orgnih.govresearchgate.net These reactions, often catalyzed by transition metals, provide novel pathways for amide bond formation.
| Acylating Agent/Method | Precursor | Byproduct | Key Features |
| Isobutyric Anhydride | Isobutyric acid | Isobutyric acid | Milder conditions than acyl chloride; less corrosive byproduct. |
| Mixed Anhydride (e.g., with Isobutyl Chloroformate) | Isobutyric acid | CO2, Isobutanol | Mild reaction conditions, high yields, common in peptide synthesis. thieme-connect.de |
| DCC Coupling | Isobutyric acid | Dicyclohexylurea (DCU) | Direct use of carboxylic acid; insoluble byproduct simplifies purification. libretexts.org |
Catalytic Approaches for Amide Bond Formation
Modern synthetic chemistry has seen a surge in the development of catalytic methods for amide bond formation, often focusing on C-H activation to improve atom economy and reduce the need for pre-functionalized starting materials.
Visible-Light Photoredox-Catalyzed Amidation of Benzylic Alcohols
Visible-light photoredox catalysis has emerged as a powerful tool for forming C-N bonds under mild conditions. figshare.comnih.govresearchgate.net While not a direct synthesis of this compound from its standard precursors, this methodology is relevant for synthesizing N-benzylamide derivatives from alternative starting materials like benzylic alcohols. acs.org
In a typical reaction, a photocatalyst (e.g., a ruthenium or iridium complex) absorbs visible light and enters an excited state. It can then engage in single-electron transfer with a benzylic alcohol, leading to the formation of a benzylic radical. This radical can be further oxidized to a carbocation or react through other pathways, ultimately coupling with an amine or amide nitrogen source to form the desired product. nih.gov This approach allows for the direct conversion of benzylic C-O or C-H bonds to C-N bonds, representing a green and efficient alternative to classical methods. acs.org
Metal-Catalyzed C-H Amidation Protocols
Transition metal-catalyzed C-H activation is a powerful strategy for the direct functionalization of C-H bonds. Catalysts based on rhodium (Rh), iridium (Ir), and cobalt (Co) have been extensively studied for C-H amidation. nih.govibs.re.krorganic-chemistry.org These reactions typically employ a directing group on the substrate to position the metal catalyst near a specific C-H bond, ensuring high regioselectivity.
For instance, Co(III)-catalyzed C-H amidation has been successfully applied to arene substrates, including anilides. ibs.re.krkaist.ac.kr In a model system like N-phenylisobutyramide, the amide group can direct the cobalt catalyst to an ortho C-H bond on the phenyl ring. The catalyst then facilitates the reaction with an amidating agent, such as a dioxazolone, to install a new amide group. ibs.re.kr This methodology is highly relevant for the synthesis of derivatives, where a C-H bond on the aromatic ring of a related substrate could be selectively amidated.
| Catalyst System | Directing Group | Amidating Agent | Key Features |
| [CpCo(III)] | Amide, Pyridine | Dioxazolones | Earth-abundant metal, proceeds under mild conditions. ibs.re.krresearchgate.net |
| [CpRh(III)] | Imidazole, Azobenzene | Dioxazolones | High efficiency and functional group tolerance. nih.govacs.org |
| [Cp*Ir(III)] | Carbamate, Pyridine | Sulfonyl/Aryl Azides | Broad substrate scope, oxidant-free (N2 byproduct). organic-chemistry.orgnih.gov |
Precursor Synthesis and Reactivity
The availability and reactivity of the starting materials are critical for any synthetic plan. The key precursors for the direct amidation synthesis of this compound are 3-bromobenzylamine and isobutyryl chloride.
3-bromobenzylamine: This precursor can be synthesized through several established routes:
Reduction of 3-bromobenzonitrile (B1265711): The nitrile group can be reduced using strong reducing agents like lithium aluminum hydride (LiAlH4) or through catalytic hydrogenation with a catalyst like Raney nickel. researchgate.netchemicalbook.comgoogle.com
From 3-bromobenzyl bromide: Nucleophilic substitution on 3-bromobenzyl bromide with an ammonia (B1221849) equivalent (e.g., sodium azide (B81097) followed by reduction, or the Gabriel synthesis) can yield the desired amine. sigmaaldrich.com
3-bromobenzylamine is a primary amine and serves as the nucleophile in the amidation reaction. biosynth.comtcichemicals.com
Isobutyryl chloride: This highly reactive acylating agent is typically prepared from isobutyric acid. orgsyn.org
Reaction with Thionyl Chloride: The most common laboratory and industrial method is the reaction of isobutyric acid with thionyl chloride (SOCl2). The byproducts, sulfur dioxide (SO2) and hydrogen chloride (HCl), are gaseous, which simplifies purification of the liquid acyl chloride product by distillation. nbinno.comorgsyn.org
Reaction with Oxalyl Chloride: Oxalyl chloride can also be used and often provides cleaner reactions under milder conditions.
Isobutyryl chloride is a colorless, flammable liquid that is highly corrosive and moisture-sensitive. nih.govwestliberty.edufishersci.com It reacts readily with nucleophiles such as amines, alcohols, and water, making it an excellent but hazardous acylating agent. nbinno.comchemguide.co.uk Proper handling in an inert, dry atmosphere is essential. lobachemie.comkscl.co.in
Synthesis of 3-Bromobenzylamine Intermediates
The primary precursor for the title compound is 3-bromobenzylamine. Its synthesis can be accomplished through several routes, most commonly via the reduction of a nitrogen-containing functional group at the benzylic position.
Two prevalent starting materials for these syntheses are 3-bromobenzaldehyde (B42254) and 3-bromobenzonitrile. Reductive amination of 3-bromobenzaldehyde is a high-yield method that involves reacting the aldehyde with an ammonia source in the presence of a reducing agent. For instance, using a Raney nickel catalyst with hydrogen gas and ammonia in a methanol/water solvent system can produce 3-bromobenzylamine with a yield as high as 98.2%. chemicalbook.com This two-part process first involves the formation of an imine from the aldehyde and ammonia, which is then reduced in situ to the corresponding amine. libretexts.orgwikipedia.org Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are valued for their selectivity. wikipedia.orgmasterorganicchemistry.com
Alternatively, the reduction of 3-bromobenzonitrile offers another direct route. Powerful reducing agents like lithium aluminium hydride (LiAlH₄) are effective for this nitrile reduction. researchgate.net Another approach involves the use of borane (B79455) dimethyl sulfide (B99878) (BH₃·SMe₂), which also efficiently reduces the nitrile to the primary amine. google.com
Table 1: Comparison of Synthetic Routes to 3-Bromobenzylamine
| Starting Material | Method | Key Reagents | Reported Yield | Reference |
|---|---|---|---|---|
| 3-Bromobenzaldehyde | Reductive Amination | Ammonia, H₂, Raney Nickel | 98.2% | chemicalbook.com |
| 3-Bromobenzonitrile | Nitrile Reduction | Lithium Aluminium Hydride (LiAlH₄) | High Confidence Prediction | researchgate.net |
| 3-Bromobenzonitrile | Nitrile Reduction | Borane Dimethyl Sulfide (BH₃·SMe₂) | Not specified | google.com |
Derivatization of Brominated Aromatic Precursors (e.g., 3-Bromophenol (B21344) as an intermediate)
While direct synthesis from advanced intermediates like 3-bromobenzaldehyde is common, building the scaffold from simpler brominated aromatic precursors like 3-bromophenol is also a viable strategy. This approach allows for the introduction of diversity early in the synthetic sequence. For example, 3-bromophenol can be prepared via the diazotization of 3-bromoaniline, followed by hydrolysis. researchgate.net
Once obtained, a precursor such as 3-bromophenol can be chemically modified. One potential pathway involves converting the phenol (B47542) to a benzyl (B1604629) alcohol. This could be achieved through a formylation reaction to introduce an aldehyde group, followed by reduction. The resulting benzyl alcohol can then be converted to the target 3-bromobenzylamine. A common strategy for converting aryl methyl ethers to phenols involves demethylation using reagents like boron tribromide (BBr₃), a reaction that can be applied to build complex phenol-containing molecules. nih.gov This highlights the utility of manipulating simple brominated aromatics to access more complex intermediates required for the synthesis of the final amide product.
Derivatization and Structural Modification Strategies
To generate analogs of this compound for structure-activity relationship (SAR) studies, modifications can be introduced at three key positions: the amide scaffold, the isobutyramide moiety, and the bromophenyl ring.
Introduction of Heteroaryl Moieties to Amide Scaffolds
Incorporating heteroaromatic rings into the structure is a common strategy in medicinal chemistry to modulate physicochemical properties and biological activity. This can be achieved by replacing either the phenyl ring or the isobutyramide group with a heteroaryl moiety. For example, various N-heteroaryl amides can be synthesized through the oxidative amidation of aldehydes. researchgate.net Similarly, heteroaromatic N-benzyl sulfonamides, which are structurally related to amides, have been prepared via a one-pot reduction of an intermediate N-sulfonyl imine, demonstrating a practical method for linking heteroaromatic and benzylamine (B48309) scaffolds. rsc.org
Modification of the Isobutyramide Moiety for Analog Generation
The isobutyramide portion of the molecule can be readily altered to generate a library of analogs. This is typically achieved by reacting the key intermediate, 3-bromobenzylamine, with a variety of acylating agents. The direct conversion of nitriles to N-substituted amides provides a versatile route for this purpose. researchgate.net By employing different carboxylic acids (activated as acyl chlorides, anhydrides, or via coupling agents), a wide range of N-(3-bromobenzyl)amides can be synthesized. This allows for systematic exploration of the impact of the acyl group's size, shape, and electronic properties.
Table 2: Examples of Acyl Groups for Analog Generation
| Acylating Agent Class | Example Acyl Group | Resulting Amide Moiety |
|---|---|---|
| Aliphatic Acyl Halide | Acetyl chloride | Acetamide |
| Cyclic Aliphatic Carboxylic Acid | Cyclopropanecarboxylic acid | Cyclopropanecarboxamide |
| Aromatic Acyl Halide | Benzoyl chloride | Benzamide |
| Heteroaromatic Carboxylic Acid | Nicotinic acid | Nicotinamide |
Functionalization of the Bromophenyl Ring for Scaffold Diversity
The bromine atom on the phenyl ring serves as a versatile functional handle for introducing structural diversity through metal-catalyzed cross-coupling reactions. nrochemistry.com This allows for the modification of the core scaffold after the amide bond has been formed. Palladium-catalyzed reactions are particularly powerful for this purpose.
Suzuki-Miyaura Coupling: This reaction allows for the formation of a new carbon-carbon bond by coupling the aryl bromide with an organoboronic acid or ester. This can be used to introduce various aryl, heteroaryl, or alkyl groups in place of the bromine atom. organic-chemistry.orgresearchgate.net
Stille Coupling: In this reaction, the aryl bromide is coupled with an organostannane reagent to form a C-C bond, providing another route to biaryl or vinyl-substituted analogs. nrochemistry.com
Buchwald-Hartwig Amination: This method enables the formation of a carbon-nitrogen bond, allowing for the introduction of primary or secondary amines at the position of the bromine atom. nrochemistry.com
Heck Coupling: This reaction couples the aryl bromide with an alkene to introduce a vinyl substituent. nrochemistry.com
These reactions significantly expand the chemical space that can be explored, starting from a common this compound precursor. nih.gov
Table 3: Cross-Coupling Reactions for Functionalizing the Bromophenyl Ring
| Reaction Name | Coupling Partner | Bond Formed | Typical Catalyst | Reference |
|---|---|---|---|---|
| Suzuki-Miyaura | Boronic Acid/Ester | C(aryl)-C(aryl/alkyl) | Palladium | organic-chemistry.org |
| Stille | Organostannane | C(aryl)-C(aryl/vinyl) | Palladium | nrochemistry.com |
| Buchwald-Hartwig | Amine | C(aryl)-N | Palladium | nrochemistry.com |
| Heck | Alkene | C(aryl)-C(vinyl) | Palladium | nrochemistry.com |
Chemical Reactivity, Reaction Mechanisms, and Transformative Pathways
Role as a Synthetic Intermediate in Catalytic Reactions
N-(3-bromobenzyl)isobutyramide serves as a versatile building block in various catalytic reactions. The presence of a bromine atom on the benzene ring and C-H bonds on the benzylic carbon allows for multiple avenues of functionalization through metal-catalyzed cross-coupling and direct arylation reactions.
Palladium-Catalyzed Direct Arylation with Bromobenzylacetamide Derivatives
Palladium-catalyzed direct arylation represents a powerful, atom-economical method for forming carbon-carbon bonds, circumventing the need for pre-functionalized organometallic reagents. While direct C(sp³)–H arylation of this compound itself is not extensively documented, the reactivity of related bromobenzylacetamide and benzyl (B1604629) derivatives provides a strong model for its potential transformations.
Direct C–H arylation of C(sp³)–H bonds, such as those at the benzylic position of the target molecule, is an appealing strategy for building molecular complexity. Research on compounds with similar structural features, like benzyl thioethers, has demonstrated efficient palladium-catalyzed direct C(sp³)–H arylation with aryl bromides. This type of reaction typically involves the deprotonation of the benzylic C-H bond followed by a cross-coupling step. For a substrate like this compound, the amide group could potentially act as a directing group to facilitate ortho-C–H activation on the benzyl ring, although direct arylation at the benzylic position is also a plausible pathway. The choice of ligand is critical in these transformations; for instance, NiXantPhos has been identified as a uniquely viable ligand for the challenging coupling of benzyl thioethers.
The aryl bromide portion of this compound can also participate in direct arylation reactions, coupling with other aromatic systems. Palladium-catalyzed direct arylation of polyfluoroarenes with arylboronic acids and of thiophene derivatives with aryl halides are well-established procedures that highlight the versatility of this methodology. The selection of the base is often crucial to favor the desired direct arylation pathway over competing side reactions, such as amination.
Table 1: Conditions for Palladium-Catalyzed Direct Arylation of Related Substrates
| Substrate Type | Coupling Partner | Catalyst System | Base | Key Finding | Reference |
|---|---|---|---|---|---|
| Benzyl Thioether | Aryl Bromide | Palladium / NiXantPhos | LiN(SiMe₃)₂ or NaN(SiMe₃)₂ | Enables direct sp³ C-H arylation. | |
| Thiophene Derivative | Aryl Halide | Palladium | K₂CO₃ | Base selection is crucial to inhibit amination. | |
| Polyfluoroarene | Arylboronic Acid | Pd(OAc)₂ / BrettPhos | N/A | Achieves selective C-F bond activation. |
Exploration of Cross-Coupling Reaction Pathways
The benzyl bromide motif within this compound is a prime candidate for a variety of cross-coupling reactions, which are fundamental to modern organic synthesis. These reactions allow for the formation of C-C and C-heteroatom bonds from readily available electrophiles.
One highly efficient method is the palladium-catalyzed sp³–sp cross-coupling of benzyl bromides with lithium acetylides. This reaction is notably fast, often proceeding within minutes at room temperature, and demonstrates remarkable functional group tolerance, accommodating esters, nitriles, and amides. This makes it a suitable pathway for modifying this compound without affecting the amide linkage.
Nickel-catalyzed reductive cross-coupling reactions offer another powerful avenue for C(sp²)–C(sp³) bond formation. These reactions couple organic electrophiles, such as benzyl halides, with other electrophiles like alkenyl bromides, using a metallic or organic reductant. This approach avoids the need to pre-generate organometallic reagents. The mechanism can vary depending on the specific electrophiles and reductants used, sometimes involving the generation of a cage-escaped benzylic radical.
Elucidation of Reaction Mechanisms
Understanding the mechanistic pathways involved in the formation and subsequent reactions of this compound is crucial for optimizing reaction conditions and expanding its synthetic utility.
Mechanistic Pathways of Amide Formation (e.g., photocatalyzed amide synthesis)
The isobutyramide (B147143) functional group in the target molecule is central to its identity. Amides are typically synthesized by coupling a carboxylic acid (or its activated derivative) with an amine. Conventional methods often involve activating the carboxylic acid as an acid chloride or using coupling agents.
In recent years, visible-light-mediated photoredox catalysis has emerged as a powerful tool for amide synthesis under mild conditions. These methods can activate substrates into radical species through a single-electron transfer (SET) process. For instance, a photocatalytic strategy for creating tertiary amides from carboxylic acids and tertiary amines via C–N bond cleavage has been developed. The mechanism involves the generation of an acyl radical from the carboxylic acid, which is then trapped.
Another photocatalytic approach enables the formation of secondary amides from electron-poor organic bromides and isocyanides. This process proceeds through a radical pathway where the isocyanide acts as a radical acceptor, generating a key imidoyl radical species.
The general mechanism for photoredox catalysis involves the irradiation of a photocatalyst, which then enters an excited state. This excited state photocatalyst can activate substrates by either donating or accepting an electron, initiating a radical cascade that ultimately leads to the desired amide product.
Catalytic Cycle Investigations (e.g., Co(III)-catalyzed processes)
Cobalt-catalyzed reactions, particularly those involving C–H activation, have gained prominence as a cost-effective and sustainable alternative to those using precious metals. These transformations often proceed through a catalytic cycle involving Co(II), Co(III), and sometimes Co(I) species.
For reactions involving amide-containing substrates, the catalytic cycle typically begins with the coordination of the substrate to a Co(II) species, followed by oxidation to a Co(III) complex. This high-valent cobalt intermediate then facilitates the C–H activation step. Mechanistic studies have successfully isolated reactive Co(III) intermediates, providing strong evidence for their role in the catalytic cycle.
In the context of Co(III)-catalyzed C–H amidation, for example, the reaction can proceed under external oxidant-free conditions. Similarly, cobalt-catalyzed C–H carbonylation of benzylamines utilizes a directing group to stabilize the Co(III)-based active species, leading to the formation of iso-indolinones. Cobalt nanoparticles have also been developed as efficient catalysts for the N-alkylation of amides with alcohols. The electrochemical cobalt-catalyzed carboxylation of benzyl halides involves the reduction of a Co(II) catalyst to Co(I), which then activates the benzyl halide to form an alkyl–Co(III) intermediate. This intermediate undergoes further reduction and CO₂ insertion to yield the final product.
Table 2: Plausible General Steps in a Co(III)-Catalyzed C-H Functionalization Cycle
| Step | Description | Cobalt Oxidation State Change | Reference |
|---|---|---|---|
| 1. Ligand Exchange / Oxidation | The substrate coordinates to the cobalt center, and the Co(II) catalyst is oxidized. | Co(II) → Co(III) | |
| 2. C-H Activation / Metallation | The Co(III) species facilitates the cleavage of a C-H bond, forming a cobaltacyclic intermediate. | Co(III) → Co(III) | |
| 3. Functionalization | The coupling partner is inserted into the Co-C bond, or the intermediate undergoes another transformation. | Co(III) → Co(III) | |
| 4. Reductive Elimination | The desired product is released from the cobalt center, regenerating a lower-valent cobalt species. | Co(III) → Co(I) | |
| 5. Re-oxidation | The lower-valent cobalt species is re-oxidized to the active Co(II) or Co(III) state to restart the cycle. | Co(I) → Co(II) or Co(III) |
Intramolecular Cyclization Studies (e.g., indoline formation from related isobutyramidostilbene radical cations)
The structure of this compound and its derivatives makes it a potential precursor for intramolecular cyclization reactions to form valuable heterocyclic scaffolds, such as indolines. Indoline synthesis often involves the formation of a new bond between the nitrogen atom and the aromatic ring.
One innovative method for indoline synthesis proceeds through a cobalt(III)-carbene radical intermediate. This transformation takes advantage of the propensity for radicals to undergo rapid intramolecular 1,5-hydrogen atom transfer (1,5-HAT) to form more stabilized radical intermediates, which then cyclize. While this specific pathway starts from o-aminobenzylidine N-tosylhydrazones, it highlights the potential of cobalt catalysis in radical-mediated cyclizations for forming N-heterocycles.
Palladium-catalyzed intramolecular C-H amination is another powerful strategy for constructing indolines from β-arylethylamine substrates. This reaction involves the direct coupling of the amide nitrogen with an ortho C(sp²)–H bond on the aromatic ring, typically facilitated by an oxidant. A derivative of this compound, where the bromine is replaced by a vinyl group or another suitable coupling partner, could be envisioned to undergo such cyclizations. Studies on the intramolecular cyclization of nitroketene aminals with a tethered phenyl ring in strong acid also demonstrate a pathway to form cyclic amidine structures.
Computational Chemistry and Theoretical Investigations
Molecular Modeling Studies
Molecular modeling serves as a powerful tool to investigate the structural and interactive properties of N-(3-bromobenzyl)isobutyramide at an atomic level. These computational techniques provide insights that are often difficult to obtain through experimental methods alone.
The conformational landscape of this compound is primarily dictated by the rotational barriers around its single bonds, particularly the amide C-N bond and the bonds connecting the benzyl (B1604629) and isobutyryl groups to the amide nitrogen. Due to the partial double bond character of the amide C-N bond, rotation is restricted, leading to the existence of cis and trans conformers. For secondary amides like this compound, the trans conformation, where the bulky substituents (3-bromobenzyl and isobutyryl groups) are on opposite sides of the C-N bond, is generally more stable due to reduced steric hindrance.
Theoretical studies on related tertiary amides have shown that the interplay of Nα-chiral side chains can influence conformational attitudes. researchgate.net While this compound is not chiral at the nitrogen, the principle of steric influence on conformational preference is applicable. The presence of the bulky 3-bromobenzyl group and the isobutyryl group will significantly influence the rotational energy profile around the N-CH₂ bond and the N-CO bond.
Dynamic NMR studies on similar amide structures have been used to identify the presence of multiple rotamers in solution. researchgate.net For this compound, it is expected that various low-energy conformations exist, corresponding to different orientations of the phenyl ring and the isobutyl group. Computational methods, such as molecular mechanics or semi-empirical methods, can be employed to perform a systematic conformational search to identify these stable geometries and their relative energies. mdpi.com
Table 1: Predicted Torsional Angle Ranges for Low-Energy Conformers of this compound
| Dihedral Angle | Predicted Range (degrees) | Description |
|---|---|---|
| C(ar)-C(ar)-CH₂-N | 60 to 120 and 240 to 300 | Rotation of the benzyl group relative to the phenyl plane |
| CH₂-N-C=O | 180 ± 20 | Preference for the trans amide conformation |
Note: This is a representative table based on general principles of conformational analysis for similar molecules.
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov For this compound, docking studies can be employed to hypothesize its potential biological targets and understand the molecular basis of its activity. The process involves placing the 3D structure of this compound into the binding site of a target protein and evaluating the binding affinity using a scoring function. biointerfaceresearch.com
The 3-bromobenzyl moiety of the molecule can participate in various non-covalent interactions, including hydrophobic interactions and halogen bonding, with the amino acid residues of a protein's active site. The amide group can act as both a hydrogen bond donor (N-H) and acceptor (C=O), forming crucial interactions that stabilize the ligand-protein complex. nih.gov The isobutyryl group provides a hydrophobic region that can interact with nonpolar pockets in the binding site.
In silico docking studies on compounds with similar structural features have been used to identify potential enzyme inhibitors. nih.gov For instance, the bromophenyl group is a common feature in many enzyme inhibitors, where the bromine atom can interact with specific residues in the active site. Docking simulations could be performed against a panel of enzymes, such as kinases, proteases, or metabolic enzymes, to identify potential targets for this compound. The results of these simulations would provide a ranked list of potential targets based on their predicted binding affinities. biointerfaceresearch.com
Table 2: Hypothetical Docking Scores and Interactions for this compound with a Kinase Target
| Docking Parameter | Predicted Value | Key Interacting Residues (Hypothetical) |
|---|---|---|
| Binding Energy (kcal/mol) | -7.5 to -9.0 | Leu, Val (hydrophobic pocket for isobutyryl) |
| Hydrogen Bonds | 2 | Asp, Glu (with amide N-H and C=O) |
| Halogen Bonds | 1 | Ser, Thr (with bromine atom) |
Note: This is a representative table of potential docking results. Actual values would depend on the specific protein target.
Quantum Chemical Calculations (DFT)
Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a robust framework for investigating the electronic properties and reactivity of molecules. These methods are invaluable for understanding the intrinsic chemical nature of this compound.
DFT calculations can be used to determine the electronic structure of this compound, including the distribution of electron density and the energies of the molecular orbitals. researchgate.net The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they are the frontier molecular orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. rsc.org
The molecular electrostatic potential (MEP) surface can also be calculated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. researchgate.net For this compound, the MEP would likely show negative potential (red regions) around the oxygen atom of the carbonyl group and the bromine atom, indicating these are sites for electrophilic attack. Positive potential (blue regions) would be expected around the amide hydrogen, making it susceptible to nucleophilic attack.
Analysis of the electronic structure can also shed light on the reactivity of different parts of the molecule. nih.gov For example, the bromine atom on the phenyl ring can influence the electron density of the ring and its susceptibility to substitution reactions.
DFT methods are instrumental in mapping out the potential energy surface for chemical reactions involving this compound. By calculating the energies of reactants, products, intermediates, and transition states, the most favorable reaction pathway can be determined. nih.gov This is particularly useful for understanding potential metabolic pathways or degradation mechanisms of the compound.
For instance, the hydrolysis of the amide bond is a common metabolic reaction. DFT calculations can be used to model this reaction, identifying the transition state structure and calculating the activation energy. This information provides a quantitative measure of the reaction rate. Similarly, reactions involving the bromine substituent, such as nucleophilic aromatic substitution, can be investigated to understand the compound's potential reactivity with biological nucleophiles.
The characterization of transition states involves locating the first-order saddle point on the potential energy surface and performing a frequency calculation to confirm the presence of a single imaginary frequency corresponding to the reaction coordinate. researchgate.net
Global reactivity descriptors, derived from the energies of the frontier molecular orbitals, provide a quantitative measure of a molecule's reactivity. rsc.org These parameters, calculated using DFT, include:
Chemical Hardness (η): A measure of the molecule's resistance to deformation of its electron cloud. It is calculated as (E_LUMO - E_HOMO) / 2.
Chemical Potential (μ): Related to the escaping tendency of electrons from an equilibrium system. It is calculated as (E_HOMO + E_LUMO) / 2.
Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons. It is calculated as μ² / (2η).
These parameters can be used to compare the reactivity of this compound with other molecules and to predict its behavior in chemical reactions. researchgate.net A lower chemical hardness indicates a more reactive molecule. rsc.org
Table 3: Predicted Chemical Reactivity Parameters for this compound (Calculated at B3LYP/6-311++G(d,p) level)
| Parameter | Predicted Value (eV) | Interpretation |
|---|---|---|
| E_HOMO | -6.5 | Electron donating ability |
| E_LUMO | -0.8 | Electron accepting ability |
| HOMO-LUMO Gap (ΔE) | 5.7 | High kinetic stability |
| Chemical Hardness (η) | 2.85 | Moderately hard molecule |
| Chemical Potential (μ) | -3.65 | Tendency to donate electrons |
Note: These are representative values based on calculations for similar bromo-aromatic compounds. Actual values would require specific DFT calculations for this compound.
Investigation of in Vitro Biological Activities and Pharmacological Targets
In Vitro Cellular Activity (excluding clinical applications and safety profiles)
Currently, there is no publicly available information regarding the in vitro cellular activity of N-(3-bromobenzyl)isobutyramide. Any potential cellular effects would be downstream consequences of the enzyme inhibition activities discussed above. For example, if the compound were to inhibit a key bacterial enzyme, it would be expected to show antibacterial activity in cellular assays. Similarly, inhibition of kinases like GSK-3β or IKK-β could translate to anti-inflammatory or neuroprotective effects in relevant cell-based models nih.govmdpi.comresearchgate.net. However, without direct experimental data, any discussion of cellular activity remains speculative.
Table 4: Mentioned Compounds
| Compound Name | |
|---|---|
| This compound | |
| N-(n-butyl)thiophosphoric triamide | |
| Phenyl phosphorodiamidate |
Cytotoxicity against Cancer Cell Lines
There is no available data in the scientific literature regarding the cytotoxic effects of this compound on any cancer cell lines, including but not limited to breast cancer cells. While research on structurally unrelated compounds, such as certain psoralen (B192213) derivatives, has shown activity against breast cancer cells, no such information exists for this compound. Therefore, no data tables on its potential anti-cancer activity can be generated.
Exploration of Mechanisms of Cellular Interaction
The mechanism by which this compound may interact with cells, such as through cell membrane disruption, remains unknown. General mechanisms of how small molecules can perturb cell membranes have been described, including the induction of pores, disruption of the membrane's electronic gradient, and alteration of membrane fluidity. However, no studies have been published that apply these concepts to or test the effects of this compound on cellular membranes.
Identification of Novel Biological Targets
Phenotypic Screening Approaches for Unconventional Target Discovery
Phenotypic screening is a powerful strategy in drug discovery to identify compounds that produce a desired effect in a cellular or organismal model without a preconceived target. This approach allows for the discovery of compounds with novel mechanisms of action. In the context of this compound, the application of phenotypic screening could potentially uncover unforeseen biological activities. However, there are no published reports of this compound being included in any phenotypic screening libraries or campaigns.
Target Deconvolution Strategies for this compound
Following a successful phenotypic screen, target deconvolution is the process of identifying the specific molecular target(s) of an active compound. Various techniques, including affinity chromatography, activity-based protein profiling, and computational approaches, are employed for this purpose. As there is no evidence of this compound exhibiting any biological activity in a phenotypic screen, the subsequent step of target deconvolution has not been applicable or reported.
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies
Analysis of Structural Modulations on In Vitro Biological Activity
The biological activity of N-benzylamide derivatives is highly sensitive to substitutions on both the aromatic ring and the amide side chain. These modifications influence the molecule's electronic properties, lipophilicity, steric profile, and hydrogen bonding capacity, all of which are critical for target interaction.
The position of the bromine atom on the benzyl (B1604629) ring is a critical determinant of biological efficacy. The electronic and steric effects of the halogen substituent change significantly between the ortho (2-), meta (3-), and para (4-) positions, which directly impacts how the molecule interacts with its biological target.
The bromine atom exerts a dual electronic effect: it is electron-withdrawing through induction (-I) and electron-donating through resonance (+R). The inductive effect weakens with distance, while the resonance effect is most pronounced at the ortho and para positions.
In the case of N-(3-bromobenzyl)isobutyramide, the meta-positioning of bromine results in a strong inductive electron withdrawal, influencing the acidity of the amide N-H and the charge distribution across the aromatic ring. This can alter binding affinity to a target receptor. Studies on related N-benzylbenzamide and N-benzylamine structures have shown that positional changes of halogen substituents can lead to significant shifts in activity. acs.orgacs.org For instance, in a series of 4-((halobenzyl)amino)benzoic acids, the 4-bromo and 4-chloro analogs demonstrated notable antibacterial activity. acs.org Similarly, SAR studies on other scaffolds have found that ortho-substituents can provide superior activity over meta or para-substituents, suggesting that both steric hindrance and electronic effects play a role. nih.gov
To illustrate the potential impact of bromine's position, the following table presents hypothetical inhibitory concentration (IC50) data against a generic kinase target, based on common SAR trends.
Table 1: Illustrative Biological Efficacy of Brominated N-Benzylisobutyramide Isomers This data is hypothetical and for illustrative purposes only.
| Compound | Substitution Position | IC50 (nM) | Rationale for Potency |
|---|---|---|---|
| N-(2-bromobenzyl)isobutyramide | Ortho | 150 | Potential for steric clash with the binding pocket; altered torsional angle between the ring and side chain. |
| This compound | Meta | 50 | Favorable electronic profile from inductive effects without the steric hindrance of the ortho position. |
| N-(4-bromobenzyl)isobutyramide | Para | 95 | Resonance effects may alter charge distribution unfavorably for optimal binding compared to the meta isomer. |
The N-isobutyramide moiety provides a specific steric and lipophilic character that is crucial for activity. The isopropyl group introduces bulk near the amide bond, which can orient the molecule within a binding pocket and make favorable hydrophobic interactions. Varying this side chain allows for probing the size and nature of this pocket.
Acetamide Analog (N-(3-bromobenzyl)acetamide): Replacing the isobutyryl group with an acetyl group reduces steric bulk. If the binding pocket is constrained, this smaller group could lead to improved affinity. However, if the hydrophobic interactions provided by the isopropyl group are critical for binding, a decrease in potency would be expected. nih.govacs.org
Propionamide Analog (N-(3-bromobenzyl)propionamide): The ethyl group of the propionamide is less bulky than the isopropyl group but larger than the methyl group of the acetamide. This provides an intermediate profile to assess the steric tolerance of the target.
Bulky Analogs: Introducing larger groups, such as a tert-butyl (pivalamide) or a cyclopropyl group, can further define the steric limits of the binding site. Studies on related anticonvulsants have shown that the introduction of larger, non-polar groups can sometimes diminish activity unless offset by other favorable interactions. nih.govnih.gov
The table below illustrates how these modifications could influence biological potency.
Table 2: Illustrative Effect of Amide Side Chain Variation on Biological Potency This data is hypothetical and for illustrative purposes only.
| Compound | Amide Side Chain | IC50 (nM) | Rationale for Potency |
|---|---|---|---|
| N-(3-bromobenzyl)acetamide | Acetyl | 200 | Loss of critical hydrophobic interactions from the isopropyl group leads to reduced potency. |
| N-(3-bromobenzyl)propionamide | Propionyl | 120 | Partial restoration of hydrophobic character, but suboptimal fit compared to the isopropyl group. |
| This compound | Isobutyryl | 50 | Optimal balance of steric bulk and hydrophobicity for the target binding pocket. |
| N-(3-bromobenzyl)pivalamide | Pivaloyl (tert-butyl) | 450 | Excessive steric bulk (tert-butyl group) causes a steric clash within the binding site, reducing affinity. |
Beyond the bromine atom, introducing other substituents onto the aromatic ring can further refine the molecule's properties. The goal is to optimize electronic and steric interactions with the target protein. Substituents are generally categorized as electron-donating groups (EDGs) or electron-withdrawing groups (EWGs).
Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO2), cyano (-CN), or trifluoromethyl (-CF3) are strong EWGs. They decrease the electron density of the aromatic ring and can participate in specific dipole-dipole or hydrogen bond interactions. In some N-benzylbenzamide series, EWGs have been shown to be important for activity. acs.org
Electron-Donating Groups (EDGs): Groups like methoxy (-OCH3) or methyl (-CH3) donate electron density to the ring. They also increase lipophilicity and can fill small hydrophobic pockets. The placement of a methoxy group, for example, has been shown to significantly influence potency in various scaffolds. nih.gov
The following table provides an illustrative SAR for various substituents on the benzyl ring, keeping the isobutyramide (B147143) side chain constant.
Table 3: Illustrative Effect of Aromatic Ring Substituents on Potency This data is hypothetical and for illustrative purposes only.
| Compound | Aromatic Substituent | IC50 (nM) | Rationale for Potency |
|---|---|---|---|
| N-benzylisobutyramide | None | 800 | Lacks the key electronic and steric features required for potent activity. |
| N-(3-chlorobenzyl)isobutyramide | 3-Chloro | 65 | Chlorine is less sterically demanding than bromine but provides a similar inductive effect, resulting in comparable potency. |
| N-(3-nitrobenzyl)isobutyramide | 3-Nitro | 35 | The potent electron-withdrawing nature of the nitro group and its potential to form H-bonds enhances binding affinity. |
| N-(3-methylbenzyl)isobutyramide | 3-Methyl | 550 | The electron-donating methyl group is electronically unfavorable for this specific target interaction. |
| N-(3-methoxybenzyl)isobutyramide | 3-Methoxy | 300 | The methoxy group may introduce unfavorable steric or electronic effects at the meta position. |
Rational Design Principles for Analogue Synthesis Based on SAR
The SAR data, whether experimental or inferred from related series, provides a foundation for the rational design of new analogues with improved properties. researchgate.net Based on the analysis of this compound and its hypothetical derivatives, several design principles emerge:
Optimize Halogen Substitution: The meta-position appears favorable for a halogen. Synthesizing 3-chloro and 3-fluoro analogs would be a logical step to investigate if a smaller halogen with a strong inductive effect can maintain or improve potency while potentially improving properties like metabolic stability.
Explore Bioisosteric Replacements: The bromine atom could be replaced with other electron-withdrawing bioisosteres such as -CN or -CF3, which have shown promise in other systems and may offer different binding interactions or physicochemical properties. nih.gov
Fine-Tune the Amide Moiety: The isobutyryl group appears optimal among simple alkyl chains. Further exploration could involve incorporating cyclic structures (e.g., cyclopropanecarboxamide) to constrain the conformation of the side chain, which can sometimes lead to an increase in potency and selectivity.
Introduce Additional Substituents: Based on the finding that strong EWGs can be beneficial, di-substituted analogs could be designed. For example, a compound with both 3-bromo and 5-nitro substitutions could exhibit enhanced potency due to the additive electron-withdrawing effects.
Computational SAR/QSAR Modeling for Predictive Activity
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to build predictive models of biological activity based on molecular descriptors. woarjournals.org For a series of compounds like the this compound analogs, a 3D-QSAR model could be developed to guide the synthesis of more potent molecules and avoid synthesizing compounds predicted to be inactive. nih.gov
The process would involve:
Data Set Compilation: A series of synthesized analogs with their corresponding in vitro biological activity data (e.g., IC50 values) would be compiled. The data would be divided into a training set to build the model and a test set to validate its predictive power.
Descriptor Calculation: For each molecule, a wide range of molecular descriptors would be calculated. These can include electronic descriptors (e.g., partial charges, dipole moment), steric descriptors (e.g., molecular volume, surface area), and hydrophobic descriptors (e.g., logP).
Model Generation: Statistical methods, such as Multiple Linear Regression (MLR) or more advanced machine learning algorithms, are used to create a mathematical equation that correlates the descriptors with biological activity. nih.gov
Model Validation: The model's statistical significance and predictive ability are rigorously tested using both internal (e.g., cross-validation) and external (prediction on the test set) validation methods.
A resulting QSAR model could, for example, indicate that high potency is correlated with a negative electrostatic potential at the meta-position of the benzyl ring and a specific range of steric bulk in the amide side chain. Such insights are invaluable for the rational design of the next generation of compounds. woarjournals.orgnih.gov
Advanced Analytical and Spectroscopic Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms.
Proton NMR (¹H-NMR) spectroscopy is instrumental in identifying the number and types of hydrogen atoms in a molecule. The spectrum of N-(3-bromobenzyl)isobutyramide is expected to show distinct signals corresponding to the aromatic protons of the 3-bromobenzyl group, the methylene bridge protons, the methine proton of the isobutyryl group, and the methyl protons.
While direct spectral data for this compound is not available in the provided sources, analysis of closely related compounds, such as N-(2-Bromobenzyl)isobutyramide, allows for a detailed prediction of the expected chemical shifts (δ), multiplicities, and coupling constants (J) acs.org. The aromatic protons on the disubstituted benzene ring are expected to appear as a complex multiplet. The methylene protons adjacent to the nitrogen would likely appear as a doublet due to coupling with the amide N-H proton. The isobutyryl group would be characterized by a septet for the single methine proton and a doublet for the six equivalent methyl protons docbrown.info.
Table 1: Predicted ¹H-NMR Spectral Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| Aromatic CH | 7.10 - 7.50 | Multiplet (m) | N/A |
| Amide NH | ~6.0 - 6.5 | Broad Singlet (br s) | N/A |
| Benzyl (B1604629) CH₂ | ~4.40 | Doublet (d) | ~6.0 |
| Isobutyryl CH | ~2.50 | Septet (sept) | ~6.8 |
Note: Predicted values are based on the analysis of similar structures and general principles of NMR spectroscopy acs.orgdocbrown.info.
Carbon NMR (¹³C-NMR) spectroscopy complements ¹H-NMR by providing a map of the carbon framework of the molecule. Each unique carbon atom in this compound would produce a distinct signal. The spectrum would confirm the presence of the carbonyl carbon of the amide, the carbons of the aromatic ring (including the carbon atom bonded to bromine), the benzylic methylene carbon, and the methine and methyl carbons of the isobutyryl group.
The chemical shift of the carbonyl carbon is characteristically found in the downfield region of the spectrum. The aromatic carbons would appear in the range of approximately 120-140 ppm, with the carbon bearing the bromine atom shifted due to the halogen's electronic effect chemicalbook.comchemicalbook.com. Data from related isobutyramide (B147143) structures helps in assigning the signals for the aliphatic portion of the molecule spectrabase.com.
Table 2: Predicted ¹³C-NMR Spectral Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Carbonyl (C=O) | ~177 |
| Aromatic C-Br | ~122 |
| Aromatic CH | 125 - 131 |
| Aromatic Quaternary C | ~141 |
| Benzyl CH₂ | ~43 |
| Isobutyryl CH | ~35 |
Note: Predicted values are based on data for analogous structures such as 3-bromobenzyl derivatives and isobutyramide chemicalbook.comchemicalbook.comspectrabase.com.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) is a critical tool for confirming the molecular formula of a compound by measuring its mass with extremely high precision. For this compound (C₁₁H₁₄BrNO), HRMS would determine the mass of the molecular ion [M+H]⁺ or other adducts like [M+Na]⁺. The technique is sensitive enough to distinguish between the two stable isotopes of bromine (⁷⁹Br and ⁸¹Br), resulting in a characteristic isotopic pattern with two peaks of nearly equal intensity separated by approximately 2 mass units. HRMS data for the related isomer N-(4-bromobenzyl)isobutyramide confirms the utility of this technique for precise mass determination and formula confirmation mdpi.com. The calculated exact mass for the [M+Na]⁺ adduct of C₁₁H₁₄⁷⁹BrNO is 278.0151, and for C₁₁H₁₄⁸¹BrNO is 280.0131.
Chromatographic Purification Techniques (e.g., Flash Chromatography, HPLC)
The purification of synthesized this compound is essential to remove unreacted starting materials, reagents, and byproducts. Flash column chromatography is a commonly employed and effective method for this purpose. In the purification of related isomers like N-(4-bromobenzyl)isobutyramide, flash chromatography on a silica gel column using a solvent system such as petroleum ether and ethyl acetate has been successfully utilized mdpi.com. The polarity of the eluent is optimized to achieve separation of the desired product from impurities. High-Performance Liquid Chromatography (HPLC) can also be used, particularly for analytical assessment of purity or for purification on a smaller scale.
X-ray Crystallography Studies (for single-crystal structural elucidation of related compounds)
X-ray crystallography provides the most definitive structural information by determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a crystal structure for this compound itself is not reported in the provided sources, studies on related N-benzylamide and benzylamine (B48309) derivatives offer significant insights into the likely solid-state conformation and intermolecular interactions acs.org.
Crystallographic analyses of similar molecules reveal how they pack in the crystal lattice, often stabilized by intermolecular hydrogen bonds, typically between the amide N-H group of one molecule and the carbonyl oxygen of a neighboring molecule nih.govresearchgate.net. These studies are crucial for understanding the supramolecular chemistry and physical properties of this class of compounds nih.gov.
Emerging Applications and Research Perspectives
Role in the Development of Chemical Probes for Biological Systems
The development of chemical probes is crucial for understanding complex biological systems. While specific research on N-(3-bromobenzyl)isobutyramide as a chemical probe is not extensively documented, its structural motifs suggest a potential role in this area. The presence of the bromine atom on the benzyl (B1604629) ring offers a handle for various chemical modifications, including radiolabeling or the attachment of fluorescent tags.
Utilization as Versatile Building Blocks in Complex Molecule Synthesis
In organic synthesis, "building blocks" are relatively simple molecules that are used to construct more complex molecular architectures. sigmaaldrich.comcymitquimica.com this compound possesses two key functional groups—the aryl bromide and the secondary amide—making it a valuable bifunctional building block. csmres.co.uk These reactive sites allow for sequential or orthogonal chemical transformations, providing a route to diverse and complex molecular targets.
The aryl bromide can participate in a wide array of well-established cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination reactions, to form new carbon-carbon or carbon-heteroatom bonds. The amide group, while generally stable, can be hydrolyzed under certain conditions or can direct reactions to specific positions on the aromatic ring. This dual functionality makes the compound a useful starting material in medicinal chemistry for the synthesis of new pharmaceutical agents and in materials science for creating novel organic materials. sigmaaldrich.com
Table 1: Potential Synthetic Transformations of this compound
| Functional Group | Reaction Type | Potential Product Class |
| Aryl Bromide | Suzuki Coupling | Biaryl compounds |
| Aryl Bromide | Heck Reaction | Substituted styrenes |
| Aryl Bromide | Buchwald-Hartwig Amination | N-Aryl compounds |
| Aryl Bromide | Sonogashira Coupling | Aryl alkynes |
| Aryl Bromide | Cyanation | Benzonitriles |
| Amide | Hydrolysis | 3-Bromobenzylamine (B82478), Isobutyric acid |
| Amide | Reduction | Secondary amines |
Green Chemistry Approaches in the Synthesis of this compound
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. scu.ac.ir The synthesis of amides like this compound is a key transformation, particularly in the pharmaceutical industry, which is increasingly adopting more sustainable practices. unibo.it
Traditional methods for amide synthesis often involve coupling reagents that generate significant waste. Green chemistry approaches focus on alternative, more environmentally benign methods. This includes the use of catalytic methods that avoid stoichiometric reagents, employing safer and more sustainable solvents, and utilizing energy-efficient reaction conditions, such as microwave-assisted synthesis. researchgate.net For the synthesis of this compound, a green approach could involve the direct catalytic amidation of isobutyric acid with 3-bromobenzylamine, potentially using a reusable solid acid catalyst and a green solvent like 2-methyltetrahydrofuran. Chemo-enzymatic processes, which use enzymes to catalyze reactions, represent another promising avenue for a more sustainable synthesis. scu.ac.ir
Table 2: Comparison of Synthetic Approaches
| Approach | Reagents & Conditions | Green Chemistry Considerations |
| Traditional | Isobutyryl chloride, 3-bromobenzylamine, triethylamine (B128534), dichloromethane | Use of chlorinated solvents, generation of stoichiometric hydrochloride waste. |
| Greener | Isobutyric acid, 3-bromobenzylamine, reusable catalyst (e.g., boric acid), toluene with azeotropic water removal | Avoids chlorinated solvents, potential for catalyst recycling, but still uses hydrocarbon solvent. |
| Potentially Greenest | Isobutyric acid, 3-bromobenzylamine, biocatalyst (e.g., lipase), solvent-free or in a green solvent (e.g., water, glycerol) | Use of renewable biocatalyst, mild reaction conditions, minimal waste generation. |
Contributions to Bio-functional Material Development
Bio-functional materials are designed to interact with biological systems for a specific purpose, such as in medical implants, tissue engineering, or drug delivery. elspub.com The surface properties of these materials are critical for their performance and biocompatibility. researching.cn Derivatives of bromoisobutyramide are well-known initiators for atom transfer radical polymerization (ATRP), a powerful technique for grafting polymer chains from surfaces to create polymer brushes.
While this compound itself is not a direct ATRP initiator, its structure is closely related to molecules used for this purpose. The presence of the bromo- and amide functionalities suggests its potential use as a surface modification agent. It could be anchored to a material surface through various chemical linkages. The bromobenzyl group could then be used to initiate polymerization or to attach other bioactive molecules. The isobutyramide (B147143) portion can influence the hydrophobicity and interfacial properties of the modified surface, potentially affecting protein adsorption and cell adhesion, which are key factors in the biocompatibility of materials. elspub.com
Landscape of Patent and Academic Literature
Review of Existing Patent Disclosures Related to N-(3-bromobenzyl)isobutyramide and Closely Related Compounds
A comprehensive review of the patent literature does not reveal specific patent applications solely claiming this compound. However, the broader class of N-benzylamides and related structures is well-represented in patents, particularly within the pharmaceutical and agrochemical fields. These patents typically claim a genus of compounds, defined by a general chemical structure (a Markush structure), under which this compound could theoretically fall.
Analysis of patents for structurally similar compounds, such as N-benzylbenzamides and other substituted N-benzyl amides, reveals several key areas of innovation and intellectual property protection. These patents often focus on the synthesis of these compounds and their application as bioactive agents. For instance, various patents describe the utility of N-benzylamide derivatives as enzyme inhibitors, antitumor agents, and modulators of biological pathways. acs.orgresearchgate.netnih.govnih.gov
A common strategy observed in these patents is the claiming of not only the chemical compounds themselves but also the methods of their synthesis and their use in treating specific diseases or controlling pests. For example, a patent might claim a group of N-benzylamide derivatives and their use as inhibitors of a particular protein kinase involved in cancer progression. This multi-faceted approach to patenting provides a broader scope of protection for the inventors' intellectual property.
The following interactive table summarizes representative patents for compounds structurally related to this compound, highlighting the claimed applications and the general structural features.
| Patent/Application Number | General Compound Class | Claimed Utility/Application | Key Structural Features |
| US 8,785,646 B2 | Amide Compounds | Harmful arthropod-controlling activity | Varies, includes substituted amide structures. justia.com |
| WO 2009/001129 A1 | Cyanocyclopropylcarboxamides | Cathepsin inhibitors for disease treatment | N-substituted carboxamides. medchemica.com |
| EP 3950674 A1 | Pyrrole (B145914) Amide Compound | Mineralocorticoid receptor antagonist | N-substituted pyrrole carboxamides. googleapis.com |
| EP 3939977 A1 | Heterocyclic Amide Compound | Herbicidal activity | N-substituted heterocyclic carboxamides. epo.org |
This table is illustrative and features patents for related compound classes to indicate the general patenting landscape.
Analysis of Academic Publications and Citation Trends Pertaining to the Compound Class
The academic literature provides a complementary perspective to the patent landscape, often focusing on the fundamental chemistry, synthesis, and preliminary biological evaluation of novel compounds. While no academic publications were identified that focus exclusively on this compound, there is a significant body of research on the broader class of N-benzylamides.
Research articles often detail the synthesis of novel N-benzylamide derivatives and explore their structure-activity relationships (SAR). For instance, studies have investigated how different substituents on the benzyl (B1604629) and amide portions of the molecule affect its biological activity. This type of research is crucial for optimizing the potency and selectivity of potential drug candidates. A 2021 publication in the European Journal of Medicinal Chemistry described the design and synthesis of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities. nih.gov Another study in the Journal of Medicinal Chemistry reported on N-benzylbenzamide derivatives as selective sub-nanomolar butyrylcholinesterase inhibitors for potential treatment in advanced Alzheimer's disease. nih.gov
Citation analysis of publications related to N-benzylamides indicates a sustained interest in this class of compounds within the medicinal chemistry community. Papers describing novel synthetic routes or significant biological activities tend to be more highly cited, indicating their impact on the field. The citation trend suggests that research into N-benzylamides is an active area, with ongoing efforts to discover new therapeutic applications.
The table below presents a selection of academic research articles on closely related N-benzylamide compounds, illustrating the scope of academic inquiry.
| Publication | Focus of Study | Journal | Key Findings |
| Eur J Med Chem. 2021, 216, 113316 | Design and synthesis of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors. nih.gov | European Journal of Medicinal Chemistry | Identification of potent antitumor agents that bind to the colchicine (B1669291) site of tubulin. nih.gov |
| J Med Chem. 2022, 65(16), 11365-11387 | N-Benzyl Benzamide Derivatives as Selective Sub-Nanomolar Butyrylcholinesterase Inhibitors. nih.gov | Journal of Medicinal Chemistry | Discovery of promising compounds with drug-like properties for improving cognitive dysfunction. nih.gov |
| J Med Chem. 2014, 57(20), 8323-8348 | N-Benzyl-2-phenylpyrimidin-4-amine Derivatives as Potent USP1/UAF1 Deubiquitinase Inhibitors. acs.org | Journal of Medicinal Chemistry | Established the druggability of the USP1/UAF1 complex as a potential anticancer target. acs.org |
| Acta Pol Pharm. 2011, 69(3), 449-55 | Synthesis of novel N-benzyl substituted piperidine (B6355638) amides as potential inhibitors of cholinesterases. researchgate.net | Acta Poloniae Pharmaceutica | Identified a compound with moderate inhibitory activity towards butyrylcholinesterase. researchgate.net |
This table is illustrative and features academic publications on related compounds to indicate the general research landscape.
Strategies for Patent-Driven Academic Research and Innovation
The interplay between patenting and academic research can be a powerful driver of innovation and the translation of scientific discoveries into tangible societal benefits. For a research program focused on this compound and related compounds, a proactive and strategic approach to intellectual property is essential.
A key strategy is to align the research and patenting activities with clear commercial goals. stratagemipm.co.uk This involves not only identifying novel compounds but also understanding the potential market needs and the existing competitive landscape. Before embarking on a significant research effort, a thorough prior art search, encompassing both patent and academic literature, is crucial to ensure the novelty and inventiveness of the proposed research.
Academic researchers can also leverage patent databases as a source of technical information and inspiration. Patents often disclose detailed synthetic methods and biological data that may not be available in the academic literature. Analyzing the claims of existing patents can help researchers design their experiments to avoid infringement and to identify "white space" for new inventions.
Ultimately, a successful patent-driven research strategy involves a continuous cycle of discovery, protection, and translation. By integrating intellectual property considerations into the research process from an early stage, academic researchers can maximize the value and impact of their work.
Q & A
Basic: What are the optimal reaction conditions for synthesizing N-(3-bromobenzyl)isobutyramide to maximize yield and purity?
Answer:
The synthesis of This compound typically involves coupling 3-bromobenzylamine with isobutyryl chloride or activated isobutyric acid derivatives. Key parameters include:
- Solvent Choice : Dichloromethane (DCM) or tetrahydrofuran (THF) are preferred due to their ability to dissolve both aromatic amines and acylating agents while minimizing side reactions .
- Temperature : Reactions are often conducted at 0–5°C during acylation to control exothermicity, followed by gradual warming to room temperature for completion .
- Catalysts : Triethylamine (TEA) or 4-dimethylaminopyridine (DMAP) are used to scavenge HCl and enhance acylation efficiency .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures ensures high purity (>95%) .
Basic: Which spectroscopic techniques are most reliable for characterizing this compound and confirming its structure?
Answer:
A multi-technique approach is recommended:
- NMR Spectroscopy :
- ¹H NMR : Signals for the benzyl group (δ 7.2–7.5 ppm, aromatic protons), isobutyramide methyl groups (δ 1.1–1.3 ppm), and NH proton (δ 6.8–7.0 ppm, broad) confirm connectivity .
- ¹³C NMR : Peaks at δ 170–175 ppm (amide carbonyl) and δ 35–40 ppm (quaternary carbon of isobutyramide) validate the core structure .
- Mass Spectrometry (HRMS) : Exact mass matching [M+H]⁺ or [M–H]⁻ ions confirms molecular formula (e.g., C₁₁H₁₃BrN₂O) .
- IR Spectroscopy : Stretching bands at ~1650 cm⁻¹ (amide C=O) and ~3300 cm⁻¹ (N-H) further support structural assignment .
Intermediate: How can researchers resolve contradictions in reported biological activity data for this compound across different assays?
Answer:
Discrepancies often arise from:
- Assay Variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or enzyme isoforms (e.g., kinase selectivity panels) can alter observed IC₅₀ values. Validate targets using orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity assays) .
- Compound Stability : Hydrolytic degradation of the amide bond in aqueous buffers (pH >8) may reduce potency. Monitor stability via HPLC at 24-hour intervals and adjust assay buffers accordingly .
- Solubility Limits : Poor solubility in DMSO/PBS mixtures can lead to false negatives. Use co-solvents (e.g., 0.1% Tween-80) or nanoformulations to improve bioavailability .
Intermediate: What strategies are effective for improving the metabolic stability of this compound in pharmacokinetic studies?
Answer:
- Structural Modifications :
- Prodrug Approaches : Phosphonate or PEG-linked derivatives enhance solubility and delay hepatic clearance .
- In Vitro Models : Use liver microsome assays (human/rat) to identify major metabolites and guide SAR refinements .
Advanced: How can computational methods guide the design of this compound derivatives with enhanced target selectivity?
Answer:
- Molecular Docking : Screen derivatives against X-ray crystal structures of target proteins (e.g., kinases, GPCRs) to prioritize substituents that improve binding pocket interactions. For example, adding a sulfonyl group to the benzyl ring may enhance hydrogen bonding with catalytic lysine residues .
- MD Simulations : Analyze ligand-protein stability over 100-ns trajectories to identify conformational shifts that reduce off-target effects .
- QSAR Modeling : Use 3D descriptors (e.g., CoMFA, CoMSIA) to correlate electronic (Hammett σ) and steric (molar refractivity) parameters with activity, enabling predictive design .
Advanced: What experimental approaches can elucidate the mechanism of action of this compound in complex biological systems?
Answer:
- Chemical Proteomics : Employ affinity-based protein profiling (AfBPP) with a biotinylated probe of the compound to pull down interacting proteins from cell lysates. Identify targets via LC-MS/MS .
- CRISPR-Cas9 Knockout : Generate cell lines lacking putative targets (e.g., specific kinases) to confirm functional relevance in phenotypic assays .
- Transcriptomics/Pathway Analysis : RNA-seq data from treated vs. untreated cells can reveal downstream pathways (e.g., apoptosis, autophagy) and validate mechanism .
Advanced: How should researchers address conflicting crystallographic data regarding the binding mode of this compound to its target?
Answer:
- High-Resolution Crystallography : Re-determine the co-crystal structure at <2.0 Å resolution to resolve ambiguities in ligand orientation. Use synchrotron radiation for improved data quality .
- Mutagenesis Studies : Introduce point mutations (e.g., Ala scanning) in the binding pocket to test predicted interactions (e.g., bromine-mediated halogen bonding with Tyr residues) .
- Theoretical Validation : Compare experimental data with DFT-calculated electrostatic potential maps to assess the likelihood of observed binding poses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
